molecular formula C19H18N4O4S2 B3028298 Cdk8/19-IN-1 CAS No. 1818427-07-4

Cdk8/19-IN-1

Cat. No.: B3028298
CAS No.: 1818427-07-4
M. Wt: 430.5 g/mol
InChI Key: NENJFZKQHYXRDQ-UHFFFAOYSA-N
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Description

Cdk8/19-IN-1 is a selective inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate transcriptional activity, making it a valuable tool in both research and therapeutic contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk8/19-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of robust purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cdk8/19-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Cdk8/19-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Cdk8/19-IN-1 exerts its effects by selectively inhibiting the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, which regulates RNA Polymerase II-mediated gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the transcription of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk8/19-IN-1 is unique in its high selectivity and potency against CDK8 and CDK19, making it a valuable tool for studying the specific roles of these kinases in transcriptional regulation. Its ability to modulate gene transcription with minimal off-target effects distinguishes it from other inhibitors .

Properties

IUPAC Name

8-[6-(2-methoxyethylcarbamoyl)pyridin-3-yl]oxy-4,5-dihydrothieno[3,4-g][1,2]benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-7-6-21-18(25)13-5-3-11(9-22-13)27-19-14-12(16(28-19)17(20)24)4-2-10-8-23-29-15(10)14/h3,5,8-9H,2,4,6-7H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENJFZKQHYXRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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